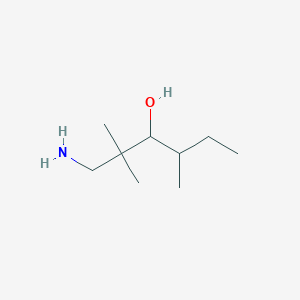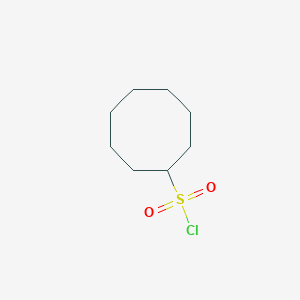
Cyclooctanesulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclooctanesulfonyl chloride is an organic compound with the molecular formula C₈H₁₅ClO₂S. It is a sulfonyl chloride derivative of cyclooctane and is primarily used in organic synthesis as a reagent for introducing the sulfonyl group into other molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclooctanesulfonyl chloride can be synthesized through various methods. One common approach involves the reaction of cyclooctane with chlorosulfonic acid. The reaction typically proceeds under controlled conditions to ensure the selective formation of the sulfonyl chloride group .
Another method involves the oxidation of cyclooctyl thiol using reagents such as N-chlorosuccinimide (NCS) in the presence of a base like tetrabutylammonium chloride. This method allows for the in situ formation of the sulfonyl chloride group .
Industrial Production Methods
Industrial production of this compound often employs continuous flow processes to enhance safety and efficiency. These processes involve the use of oxidative chlorination reagents such as 1,3-dichloro-5,5-dimethylhydantoin (DCH) to convert disulfides and thiols into sulfonyl chlorides .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclooctanesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines to form sulfonamides.
Oxidation: Can be oxidized to form sulfonic acids.
Reduction: Can be reduced to form thiols.
Common Reagents and Conditions
Nucleophilic Substitution: Typically involves amines or alcohols under mild conditions.
Oxidation: Uses oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employs reducing agents such as lithium aluminum hydride.
Major Products
Sulfonamides: Formed from reactions with amines.
Sulfonic Acids: Result from oxidation reactions.
Thiols: Produced through reduction reactions.
Wissenschaftliche Forschungsanwendungen
Cyclooctanesulfonyl chloride has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of cyclooctanesulfonyl chloride involves the formation of a sulfonyl group, which can interact with various molecular targets. The sulfonyl group is highly electrophilic, making it reactive towards nucleophiles such as amines and alcohols. This reactivity allows it to modify biomolecules and other compounds, leading to changes in their chemical and biological properties .
Vergleich Mit ähnlichen Verbindungen
Cyclooctanesulfonyl chloride can be compared with other sulfonyl chlorides such as:
Methanesulfonyl chloride: Smaller and less sterically hindered, making it more reactive.
Benzenesulfonyl chloride: Aromatic and more stable, but less reactive towards nucleophiles.
Tosyl chloride: Commonly used in organic synthesis, similar reactivity but different steric and electronic properties .
This compound is unique due to its cyclic structure, which imparts specific steric and electronic characteristics that influence its reactivity and selectivity in chemical reactions .
Eigenschaften
CAS-Nummer |
62371-32-8 |
|---|---|
Molekularformel |
C8H15ClO2S |
Molekulargewicht |
210.72 g/mol |
IUPAC-Name |
cyclooctanesulfonyl chloride |
InChI |
InChI=1S/C8H15ClO2S/c9-12(10,11)8-6-4-2-1-3-5-7-8/h8H,1-7H2 |
InChI-Schlüssel |
RXRGHUGKLXISSU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC(CCC1)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


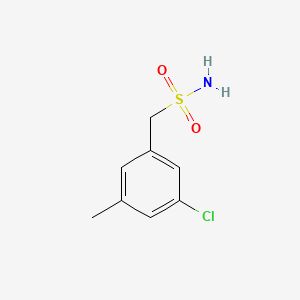
![3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-(2-nitrophenyl)propanoic acid](/img/structure/B13224118.png)
![2-(Hydroxymethyl)bicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B13224124.png)
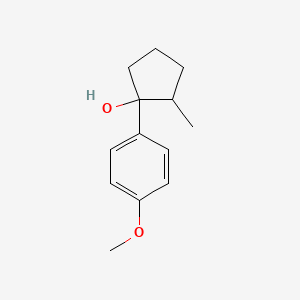
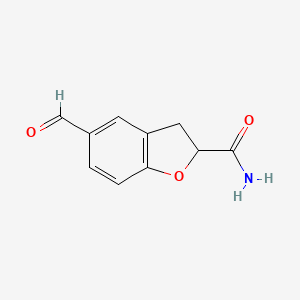
![N-(2-methoxyethyl)-N-[(5-thien-2-yl-1,3,4-oxadiazol-2-yl)methyl]amine](/img/structure/B13224140.png)

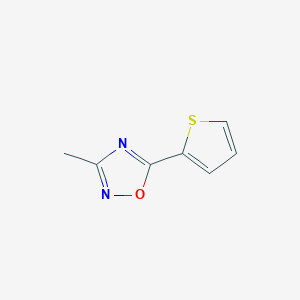
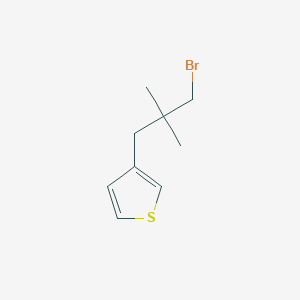
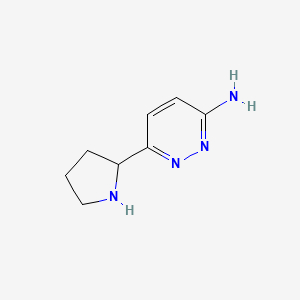
![1-[(1-Methyl-1H-pyrazol-5-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13224166.png)
![2-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-amine](/img/structure/B13224176.png)
